molecular formula C8H12N2O B1598669 4-(2-Aminoethoxy)aniline CAS No. 72210-18-5

4-(2-Aminoethoxy)aniline

Cat. No.: B1598669
CAS No.: 72210-18-5
M. Wt: 152.19 g/mol
InChI Key: BDMVWJHOWDSYFF-UHFFFAOYSA-N
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Description

4-(2-Aminoethoxy)aniline (CAS 72210-18-5) is a high-purity organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . This aromatic amine features a primary aromatic amine and a primary aliphatic amine connected by an ethoxy spacer, making it a versatile building block in research and development. This compound is primarily valued for its role as a linker or precursor in polymer science. Its structure is analogous to components found in hindered amine light stabilizers (HALS), which are critical additives for preventing UV degradation in polymers . The amine functionalities allow it to be incorporated into polyurethane formulations and other polymer systems, where it can contribute to material stability. Furthermore, the amine groups in similar compounds have been implicated in generating reactive nitrogen species (RNS) through autoxidation cycles, a mechanism that has been explored for developing antimicrobial polymer coatings . In synthetic chemistry, this compound serves as a key intermediate. Its structure makes it a suitable candidate for reductive amination reactions, a powerful method for creating carbon-nitrogen bonds and synthesizing more complex, substituted amines . The compound is related to aniline derivatives used in conducting polymers, suggesting potential applications in electronic materials . It is also available as a hydrochloride salt (CAS 1375068-75-9) for enhanced stability, with a typical purity of 97% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for proper handling and hazard information prior to use.

Properties

IUPAC Name

4-(2-aminoethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMVWJHOWDSYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398968
Record name 4-(2-Amino-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72210-18-5
Record name 4-(2-Amino-ethoxy)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Common Preparation Method

One widely reported and industrially relevant method for synthesizing 4-(2-Aminoethoxy)aniline hydrochloride proceeds as follows:

Step 1: Alkylation of 4-Nitrophenol

  • React 4-nitrophenol with ethylene oxide under controlled conditions to yield 4-(2-hydroxyethoxy)nitrobenzene.
  • This step introduces the 2-hydroxyethoxy side chain onto the aromatic ring via nucleophilic attack.

Step 2: Reduction of Nitro Group

  • The nitro group in 4-(2-hydroxyethoxy)nitrobenzene is reduced to an amine, producing 4-(2-hydroxyethoxy)aniline.
  • Common reducing agents include catalytic hydrogenation or chemical reductants like iron/HCl or tin/HCl.

Step 3: Conversion to Hydrochloride Salt

  • The free base 4-(2-hydroxyethoxy)aniline is treated with hydrochloric acid to form the stable hydrochloride salt, this compound hydrochloride.

This method is favored for its relative simplicity, scalability, and moderate to good yields. Industrial processes optimize reaction conditions and catalysts to improve purity and yield.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Product Yield (%) Notes
Alkylation 4-Nitrophenol + Ethylene oxide 4-(2-Hydroxyethoxy)nitrobenzene 70-85 Requires controlled temperature and solvent
Reduction Catalytic hydrogenation or Fe/HCl 4-(2-Hydroxyethoxy)aniline 80-95 Selective reduction of nitro group
Salt formation HCl in aqueous medium This compound hydrochloride >90 Improves stability and handling

Spectroscopic Characterization Supporting Preparation

The synthesized compound is typically characterized by nuclear magnetic resonance (NMR) spectroscopy to confirm structure and purity:

  • [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): Signals corresponding to the ethoxy chain (triplets at ~3.03 and 3.99 ppm), aromatic protons (multiplets around 6.47 to 7.04 ppm), and broad singlet for amino protons (~5.14 ppm) confirm the expected substitution pattern.

  • [^13C NMR (100 MHz, DMSO-d6)](pplx://action/followup): Carbon resonances include aliphatic carbons (~38-64 ppm) and aromatic carbons (114-155 ppm), consistent with the proposed structure.

These data provide strong evidence of successful synthesis and purity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Alkylation of 4-nitrophenol + Reduction Alkylation with ethylene oxide, reduction of nitro group, salt formation Simple, scalable, good yields Requires handling of ethylene oxide
Weinreb Amide Route Amide formation, ketone synthesis, reduction, amination Allows enantiopure amines Multi-step, lower overall yield
Mesylate Amination Alcohol mesylation, nucleophilic substitution with NH4OH Efficient amination step Requires additional steps for mesylation

Research Findings and Optimization Notes

  • Solvent choice and temperature control during alkylation influence yield and side product formation.
  • Reduction step selectivity is critical to avoid over-reduction or side reactions.
  • Formation of the hydrochloride salt enhances compound stability and facilitates isolation.
  • Computational studies (e.g., PM6-DH2, B3LYP/6-31G(d,p)) have been used to understand conformational dynamics and solvation effects, which can guide optimization of reaction conditions.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 4-(2-Aminoethoxy)aniline is utilized in the synthesis of dyes, pigments, and other industrial chemicals. Its ability to participate in electrophilic aromatic substitutions allows for the creation of complex molecular architectures.
  • Building Block for Drug Development : The compound is explored as a precursor in drug synthesis, particularly for developing pharmaceuticals targeting various diseases.

Biology

  • Enzyme Interactions : Research indicates that this compound can influence enzyme activity and protein modifications. Its interactions with biological molecules are crucial for understanding metabolic pathways and designing enzyme inhibitors .
  • Bioactivity Studies : In studies involving cerebral ischemia, derivatives of this compound demonstrated antioxidant properties, significantly reducing malondialdehyde levels and enhancing glutathione peroxidase activity in rat models .

Medicine

  • Therapeutic Potential : Investigations into the therapeutic effects of this compound suggest its potential use in treating conditions related to oxidative stress due to its antioxidant capabilities .
  • Drug Formulation : The compound's structural features allow it to modulate the activity of specific molecular targets, making it a candidate for further exploration in drug formulation.

Case Study 1: Antioxidant Effects

A study investigated the antioxidant effects of 4-[4-(2-aminoethoxy)benzyl]aniline in a rat model of cerebral ischemia. The results demonstrated a significant decrease in oxidative stress markers and an increase in antioxidant enzyme activities, suggesting its potential for neuroprotective applications .

Case Study 2: Drug Development

Research on derivatives of this compound has shown promising cytotoxicity against leukemia cells. These findings indicate that modifications to the compound can yield effective anticancer agents, highlighting its relevance in oncology .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethoxy)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The ethoxy group allows for additional interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₅H₁₈N₂O
  • Molecular Weight : 242.32 g/mol
  • Bioactivity : Exhibits neuroprotective effects by enhancing antioxidant enzyme activity (e.g., glutathione peroxidase) and reducing lipid peroxidation in rat brain models of ischemia .

Comparison with Similar Compounds

Structural Analogues with Modified Ether Linkers

(a) 4-(2-(2-Methoxyethoxy)ethoxy)aniline ()

  • Structure : Features a longer ethoxy chain with methoxy substituents.
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.26 g/mol
  • Key Differences: Increased hydrophilicity due to additional oxygen atoms, but reduced bioactivity compared to 4-(2-aminoethoxy)aniline, as the amino group is critical for receptor interactions .

(b) 4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline ()

  • Structure : Incorporates a pyridyl group in the ether chain.
  • Molecular Formula : C₁₅H₁₇N₂O
  • Molecular Weight : 241.31 g/mol

Substituted Aniline Derivatives

(a) 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline ()

  • Structure: Contains a dimethylamino group and phenylmethyl substitution.
  • Molecular Formula : C₁₇H₂₂N₂O
  • Molecular Weight : 270.37 g/mol
  • Key Differences: The bulkier dimethylamino group may hinder blood-brain barrier penetration, limiting central nervous system applications .

(b) 4-(2-Methoxyethoxy)-N-methylaniline ()

  • Structure : Methoxyethoxy and N-methyl substituents.
  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol
  • Key Differences: Reduced molecular weight and simplified structure lower receptor affinity compared to this compound .

Bioactive Analogues

(a) 4-(4-(2-Aminoethoxy)-2-(trifluoromethyl)benzyl)aniline ()

  • Structure : Trifluoromethyl substitution on the benzyl ring.
  • Molecular Formula : C₁₆H₁₅F₃N₂O
  • Molecular Weight : 308.30 g/mol
  • Key Differences : The electron-withdrawing CF₃ group enhances metabolic stability but may reduce solubility .

(b) 2-Benzyl-N-(4-methoxybenzyl)aniline ()

  • Structure : Dual benzyl and methoxybenzyl groups.
  • Molecular Formula: C₂₁H₂₁NO
  • Molecular Weight : 303.40 g/mol
  • Key Differences : Increased steric bulk limits conformational flexibility, affecting binding kinetics .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights
This compound C₁₅H₁₈N₂O 242.32 Aminoethoxy, benzyl Neuroprotection, antioxidant
4-(2-(2-Methoxyethoxy)ethoxy)aniline C₁₁H₁₇NO₃ 211.26 Methoxyethoxy Limited receptor interaction
4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline C₁₅H₁₇N₂O 241.31 Pyridyl Enhanced π-π stacking
4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline C₁₇H₂₂N₂O 270.37 Dimethylamino, phenylmethyl Reduced BBB penetration
4-(4-(2-Aminoethoxy)-2-(trifluoromethyl)benzyl)aniline C₁₆H₁₅F₃N₂O 308.30 Trifluoromethyl Improved metabolic stability

Research Findings and Implications

  • Solubility: Aminoethoxy derivatives exhibit higher solubility in polar solvents (e.g., methanol) compared to methoxy or CF₃-substituted analogues due to protonatable amino groups .
  • NMR Correlations: DFT calculations (B3LYP/6-31G(d,p)) for this compound show <5% deviation in predicted vs. experimental ¹H NMR shifts, a benchmark for validating structural analogues .
  • Therapeutic Potential: The amino group in this compound is critical for TAAR1 activation and antioxidant effects, a feature absent in most analogues .

Biological Activity

4-(2-Aminoethoxy)aniline, also known as 4-(2-aminoethyl)aniline, is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an amino group attached to an ethoxy chain linked to a phenyl ring. Its structure can be represented as follows:

  • Molecular Formula : C₈H₁₃N₂O
  • Molecular Weight : 153.20 g/mol

The presence of the amino group enhances its reactivity and allows for interactions with various biological targets, making it a valuable compound in research.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound has been shown to influence neurotransmission by interacting with specific receptor sites, potentially affecting signaling pathways related to mood and cognition.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical biological processes, which suggests that this compound may also exhibit enzyme inhibitory properties .
  • Cytotoxic Effects : Studies on related compounds indicate potential cytotoxicity against cancer cells, suggesting applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Receptor InteractionModulates neurotransmission pathways
Enzyme InhibitionPotential inhibitor of key metabolic enzymes
CytotoxicityExhibits cytotoxic effects on cancer cell lines
Binding SpecificityHigh binding affinity for dopamine in polymer studies

Case Studies

  • Dopamine Separation : A study utilized this compound as a pseudo-template to develop molecularly imprinted polymers for selective dopamine separation. The binding capacity was notably high, demonstrating an imprinting factor value of 22.96, indicating strong specificity for dopamine over other biogenic amines .
  • Antiproliferative Activity : In a recent investigation, derivatives of aminophenol were studied for their antiproliferative effects against various cancer cell lines. Although this compound itself was not the primary focus, structural similarities suggest it could exhibit similar properties .
  • Enzyme Interaction Studies : Research has highlighted the potential of compounds similar to this compound in inhibiting dipeptidyl peptidase IV (DPP IV), an important target in diabetes management. The structural modifications around the amino group were crucial for enhancing inhibitory activity while minimizing off-target effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 4-(2-Aminoethoxy)aniline derivatives?

  • Methodological Answer :

  • Step 1 : Use controlled diazotization conditions. For example, dissolve the aniline derivative in water with H₂SO₄ (0.05 mL per 0.17 mmol substrate) and stir at 0°C for 20 minutes.
  • Step 2 : Add NaNO₂ (equimolar to substrate) in water, followed by reflux for 1 hour. Monitor pH to avoid over-acidification, which reduces side reactions .
  • Step 3 : Purify via precipitation in MeOH/Et₂O (yield ~42%) or recrystallization in isopropanol/diisopropyl ether (yield ~17%). Use ¹H NMR (CD₃OD-d₄) to confirm structural integrity, focusing on characteristic peaks like δ 3.39 ppm (CH₂NH₂) and δ 7.23–7.35 ppm (aromatic protons) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Protocol 1 : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to GHS Category 2 skin irritation and Category 2A eye damage risks .
  • Protocol 2 : Use fume hoods for synthesis steps involving volatile reagents (e.g., H₂SO₄, NaNO₂).
  • Protocol 3 : In case of spills, neutralize acidic residues with sodium bicarbonate before disposal. Prevent environmental contamination by avoiding drainage into waterways .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Strategy 1 : Validate assay conditions using orthogonal methods. For example, in neuroprotection studies, compare results from the Garcia scale (neurological deficits) with biochemical markers like TBARS (lipid peroxidation) and glutathione peroxidase (GPO) activity .
  • Strategy 2 : Address dose-response inconsistencies by testing a wider concentration range (e.g., 0.1–50 µM) and applying statistical tools like ANOVA to identify outliers. In rat ischemia models, a synthetic analogue showed dose-dependent GPO activation (p < 0.05) but required ≥24-hour post-administration for significant TBARS reduction .
  • Strategy 3 : Cross-reference with structural analogs (e.g., trifluoromethyl-substituted derivatives) to isolate functional group contributions .

Q. What advanced techniques are recommended for characterizing the reactivity of the aminoethoxy group in this compound?

  • Methodological Answer :

  • Technique 1 : Use ¹³C NMR to track electronic effects. For example, the aminoethoxy group in CD₃OD-d₆ exhibits a carbon shift at δ 69.76 ppm (OCH₂), while adjacent CH₂NH₂ appears at δ 41.84 ppm .
  • Technique 2 : Employ HPLC-MS to detect oxidation byproducts. Peroxidase-mediated oxidation of ethoxyaniline analogs produces iminoquinone derivatives (e.g., 4-[(4-ethoxyphenyl)imino]-2,5-cyclohexadien-1-one), which can inform degradation pathways .
  • Technique 3 : Conduct DFT calculations to model electron density distribution, focusing on the aminoethoxy moiety’s nucleophilicity in coupling reactions .

Q. How should researchers design experiments to evaluate the neuroprotective efficacy of this compound derivatives in vivo?

  • Methodological Answer :

  • Design 1 : Use transient middle cerebral artery occlusion (tMCAO) in rats. Monitor neurological deficits at 24-hour intervals using the Garcia scale (score ≤12 indicates severe impairment) .
  • Design 2 : Quantify antioxidant enzyme activity in brain homogenates via spectrophotometry. For example, measure SOD activity using the pyrogallol autoxidation method and TBARS via thiobarbituric acid reaction .
  • Design 3 : Include a sham-operated control group and blinded evaluators to reduce bias. In recent studies, 80% of tMCAO rats showed improved sensorimotor function post-treatment with 4-(4-(2-aminoethoxy)benzyl)aniline .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are essential for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Approach 1 : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀ values. Use tools like GraphPad Prism for curve fitting.
  • Approach 2 : Perform post hoc tests (e.g., Tukey’s HSD) after ANOVA to compare treatment groups. For example, in neuroprotection studies, a p-value <0.01 was observed for GPO activation at higher doses .
  • Approach 3 : Report effect sizes (e.g., Cohen’s d) to quantify therapeutic impact, ensuring reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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